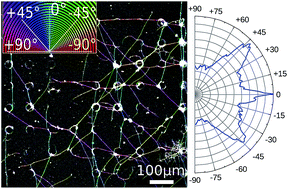Neurite guidance and neuro-caging on steps and grooves in 2.5 dimensions†
Nanoscale Advances Pub Date: 2020-07-14 DOI: 10.1039/D0NA00549E
Abstract
Directed guidance of neurites is a pre-requisite for tailor-made designs of interfaces between cells and semiconducting components. Grayscale lithography, reactive ion etching, and ultraviolet nanoimprint lithography are potent semiconductor industry-compatible techniques for a cost- and time-effective fabrication of modulated surfaces. In this work, neurite outgrowth of murine cerebellar neurons on 2.5D pathways produced with these methods is studied. Structures of micron-sized steps and grooves serve as cell culture platforms. The effects of contact guidance through topography and chemical guidance through selective poly-D-lysine coating on these platforms are analyzed. As a consequence, the herein presented fabrication approach can be utilized to cultivate and to study low-density neuronal networks in 2.5D configuration with a high degree of order.


Recommended Literature
- [1] Quantification of glycoalkaloids in tomato plants by time-resolved fluorescence using a europium chelator entrapped in liposomes
- [2] Engineering solid nanochannels with macrocyclic host–guest chemistry for stimuli responses and molecular separations
- [3] Inside front cover
- [4] Nucleus-targeted DNA tetrahedron as a nanocarrier of metal complexes for enhanced glioma therapy†
- [5] Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids
- [6] Sensing and imaging of mitochondrial viscosity in living cells using a red fluorescent probe with a long lifetime†
- [7] Contents and Highlights in Chemical Science
- [8] Joint Pharmaceutical Analysis Group
- [9] A floating top-electrode electrowetting-on-dielectric system†
- [10] Energized nitro-substituted azoles through ether bridges†










